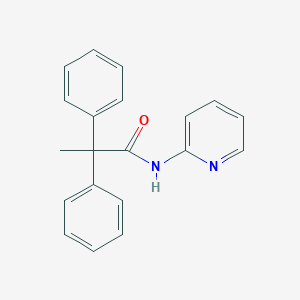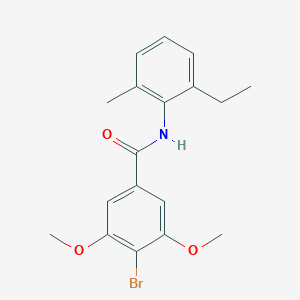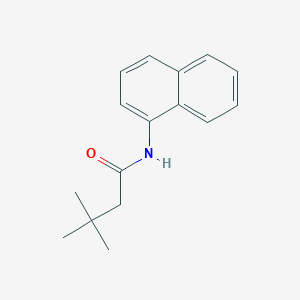![molecular formula C15H20ClNO2 B253261 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, commonly known as JNJ-5207852, is a small molecule inhibitor of the histamine H3 receptor. The compound has been widely studied for its potential therapeutic applications in various medical conditions, such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.
Wirkmechanismus
JNJ-5207852 acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the H3 receptor, JNJ-5207852 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in wakefulness, attention, and memory.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase wakefulness, improve cognitive function, and enhance memory. In addition, JNJ-5207852 has also been shown to have antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using JNJ-5207852 in lab experiments is its selectivity for the histamine H3 receptor, which allows for more targeted and specific effects. However, one of the limitations of using JNJ-5207852 is its relatively low potency, which may require higher concentrations to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research on JNJ-5207852. One area of interest is the compound's potential therapeutic applications in narcolepsy and 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, as well as its potential as a cognitive enhancer. In addition, further research is needed to investigate the compound's potential as a treatment for Alzheimer's disease, as well as its potential as an antidepressant and anxiolytic. Finally, further research is needed to optimize the synthesis of JNJ-5207852 and improve its potency for future therapeutic applications.
Synthesemethoden
JNJ-5207852 can be synthesized using a multi-step process, starting with the reaction between 4-chloro-2-methylphenol and ethyl chloroacetate to form 1-(4-chloro-2-methylphenoxy)acetyl ethyl ester. The subsequent reaction of this compound with 1-methylpiperidine yields JNJ-5207852.
Wissenschaftliche Forschungsanwendungen
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, the compound has shown promising results in the treatment of narcolepsy and 1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine, as it enhances wakefulness and cognitive function. In addition, JNJ-5207852 has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to improve memory and cognitive function in animal models.
Eigenschaften
Produktname |
1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine |
|---|---|
Molekularformel |
C15H20ClNO2 |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClNO2/c1-11-9-13(16)6-7-14(11)19-10-15(18)17-8-4-3-5-12(17)2/h6-7,9,12H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
YQMHUZBTKXTVAD-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)






![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
